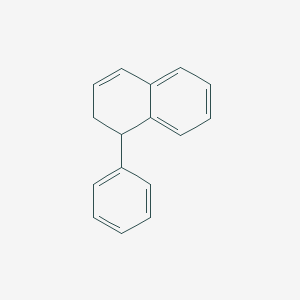
Etasuline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Etasuline is a psychotherapeutic agent with the molecular formula C16H15ClN2S and a molecular weight of 302.82 g/mol . It is known for its potential therapeutic effects in treating various psychological disorders. The compound is characterized by its unique structure, which includes a benzothiazine ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Etasuline typically involves the following steps:
Formation of the Benzothiazine Ring: This is achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazine ring.
Chlorination: The benzothiazine ring is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the benzothiazine ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols can replace the chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Ethylamine or other nucleophiles in an organic solvent like dichloromethane.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiazine derivatives.
Substitution: Ethylamino-substituted benzothiazine derivatives.
Aplicaciones Científicas De Investigación
Etasuline has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of benzothiazine derivatives.
Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.
Medicine: Explored for its therapeutic potential in treating psychological disorders such as depression and anxiety.
Industry: Utilized in the development of new psychotherapeutic agents and as a reference compound in analytical chemistry.
Mecanismo De Acción
The mechanism of action of Etasuline involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin and dopamine receptors, modulating their activity to exert its psychotherapeutic effects. The compound’s benzothiazine ring system allows it to cross the blood-brain barrier and interact with these receptors effectively.
Comparación Con Compuestos Similares
Chlorpromazine: Another psychotherapeutic agent with a similar benzothiazine structure but different substituents.
Thioridazine: Shares the benzothiazine ring system but has different pharmacological properties.
Uniqueness of Etasuline: this compound is unique due to its specific substitution pattern on the benzothiazine ring, which imparts distinct pharmacological properties. Unlike other similar compounds, this compound has a higher affinity for serotonin receptors, making it particularly effective in treating certain psychological disorders.
Propiedades
Número CAS |
16781-39-8 |
|---|---|
Fórmula molecular |
C16H15ClN2S |
Peso molecular |
302.8 g/mol |
Nombre IUPAC |
6-chloro-N-ethyl-4-phenyl-1,4-dihydro-3,1-benzothiazin-2-imine |
InChI |
InChI=1S/C16H15ClN2S/c1-2-18-16-19-14-9-8-12(17)10-13(14)15(20-16)11-6-4-3-5-7-11/h3-10,15H,2H2,1H3,(H,18,19) |
Clave InChI |
ZGOWZGZRTGGMMM-UHFFFAOYSA-N |
SMILES |
CCN=C1NC2=C(C=C(C=C2)Cl)C(S1)C3=CC=CC=C3 |
SMILES isomérico |
CCNC1=NC2=C(C=C(C=C2)Cl)C(S1)C3=CC=CC=C3 |
SMILES canónico |
CCN=C1NC2=C(C=C(C=C2)Cl)C(S1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B90957.png)

